5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative featuring a Schiff base linkage at position 4 and a thiol group at position 3. The compound’s structure includes:
- Position 5: A 3-ethoxyphenyl group, contributing electron-donating effects via the ethoxy (-OCH₂CH₃) substituent.
- Position 4: A 4-isopropylbenzylidene Schiff base, introducing steric bulk and lipophilicity due to the isopropyl (-CH(CH₃)₂) group.
Properties
CAS No. |
497921-96-7 |
|---|---|
Molecular Formula |
C20H22N4OS |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4OS/c1-4-25-18-7-5-6-17(12-18)19-22-23-20(26)24(19)21-13-15-8-10-16(11-9-15)14(2)3/h5-14H,4H2,1-3H3,(H,23,26)/b21-13+ |
InChI Key |
LEBZCMBCJLQYSQ-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antibiotics.
Antifungal Agents: Commonly used in the treatment of fungal infections.
Medicine
Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents.
Anti-inflammatory Agents: Used in the development of anti-inflammatory drugs.
Industry
Agriculture: Used as fungicides and herbicides.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity. The aromatic groups can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Key structural analogs and their substituents are summarized below:
- Electron Effects : The target compound’s ethoxy group donates electrons, contrasting with nitro or trifluoromethyl groups in analogs, which withdraw electrons. This difference may influence redox behavior, metal coordination, and biological interactions .
- Lipophilicity : The isopropyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methoxy or nitro) .
Antibacterial Activity ():
- 3-Nitrobenzylidene analog : MIC values of 0.132–0.264 mM against S. aureus and S. pyogenes, outperforming ampicillin .
- Target Compound: No direct data, but reduced electron withdrawal (ethoxy vs. nitro) may lower antibacterial potency. However, increased lipophilicity (isopropyl) could enhance biofilm penetration.
Corrosion Inhibition ():
- Triazole-thiols with pyridyl or chlorophenoxy substituents exhibit corrosion inhibition for aluminum alloys in acidic media via adsorption .
Metal Coordination ():
Physicochemical Properties
- Melting Points : Analogs with nitro or bromo substituents (e.g., 196–198°C for 11c in ) exhibit higher melting points due to stronger intermolecular forces, whereas ethoxy/isopropyl groups may lower melting points .
- Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to nitro or halogenated analogs .
Biological Activity
5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS Number: 497921-96-7) is a triazole-thiol compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 497921-96-7 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, including derivatives similar to the target compound, it was found that they displayed moderate to high activity against a range of microorganisms. Specifically, compounds with thiol groups demonstrated enhanced antibacterial effects due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Antioxidant Activity
The antioxidant capacity of triazole-thiol compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A comparative study showed that certain triazole-thiol derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. This property is crucial for potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol have been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells. For instance, in assays with MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the compound demonstrated IC values above 100 µM, indicating a promising therapeutic window .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several triazole derivatives against common pathogens. The results highlighted that compounds with similar structural features to the target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific derivative tested .
Evaluation of Antioxidant Properties
In another investigation focused on antioxidant properties, the compound was subjected to DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a strong scavenging activity with an IC value comparable to well-known antioxidants. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems .
Cytotoxicity Assessment
A recent evaluation involved assessing the cytotoxic effects of the compound on various tumor cell lines. The findings revealed that while the compound exhibited some level of cytotoxicity, it was notably less toxic to normal human cell lines. This selectivity is advantageous for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(3-Ethoxyphenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate (e.g., reacting substituted phenylhydrazines with isonicotinoyl chloride).
- Step 2 : Cyclization under basic conditions to form the triazole-thiol core .
- Step 3 : Schiff base formation by condensing the triazole-thiol with 4-isopropylbenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid .
- Step 4 : Alkylation or Mannich reactions to introduce additional functional groups (e.g., using alkyl halides or formaldehyde/secondary amines) .
Q. What characterization techniques are essential for confirming the structure of this triazole-thiol derivative?
- Methodological Answer : Use a combination of:
- Elemental analysis to verify purity and stoichiometry.
- ¹H-NMR and LC-MS to confirm molecular structure and substituent positions .
- FT-IR to identify key functional groups (e.g., C=N from the Schiff base, S-H/C-S vibrations).
- Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and crystal packing (critical for derivatives with chiral centers) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, ADME analysis) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Compare results with known inhibitors to prioritize derivatives .
- ADME analysis : Employ tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) and optimize substituents for better drug-likeness .
- Contradiction resolution : If computational predictions conflict with experimental bioactivity data (e.g., poor in vitro efficacy despite strong docking scores), re-evaluate force field parameters or solvation models .
Q. What strategies resolve contradictions in bioactivity data between structurally similar triazole-thiol derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and correlate changes with bioactivity trends .
- Pharmacophore mapping : Identify critical functional groups (e.g., the triazole-thiol core or benzylidene moiety) using 3D-QSAR models .
- Meta-analysis : Compare data across published studies to identify confounding factors (e.g., assay conditions, cell lines) .
Q. How can X-ray crystallography elucidate the role of non-covalent interactions in stabilizing the compound’s active conformation?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) and collect diffraction data at low temperatures (e.g., 100 K) to minimize disorder .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···S or C–H···π) that stabilize the Schiff base or triazole ring .
- Comparative studies : Overlay crystal structures of derivatives to assess how substituent changes affect molecular geometry .
Q. What experimental designs mitigate toxicity while maintaining pharmacological efficacy in triazole-thiol derivatives?
- Methodological Answer :
- Toxicophore identification : Use in silico tools like ProTox-II to predict toxic functional groups (e.g., reactive thiols) and modify them (e.g., prodrug strategies) .
- In vitro toxicity screening : Test derivatives on human cell lines (e.g., HEK293) alongside efficacy assays (e.g., antimicrobial MIC values) to calculate selectivity indices .
- Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify toxic metabolites and redesign derivatives to block problematic metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
